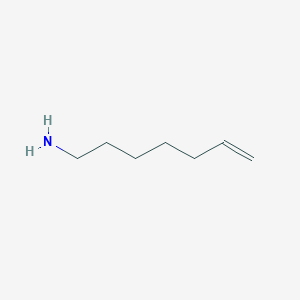

6-Heptenylamine

Beschreibung

6-Heptenylamine (C₇H₁₃NH₂) is a primary aliphatic amine characterized by a seven-carbon chain with a double bond at the sixth position. Its molecular structure includes an unsaturated hydrocarbon backbone, which influences its chemical reactivity and physical properties. However, direct experimental data on 6-Heptenylamine are sparse in the literature, necessitating comparisons with structurally analogous amines to infer its behavior.

Eigenschaften

IUPAC Name |

hept-6-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSKWUZFFRWRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151626-26-5 | |

| Record name | hept-6-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Heptenylamine can be synthesized through several methods. One common approach involves the reaction of 6-heptenyl chloride with ammonia or an amine under suitable conditions. Another method includes the reduction of 6-heptenyl nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, 6-Heptenylamine is often produced through the catalytic hydrogenation of 6-heptenyl nitrile. This process involves the use of high pressure and temperature to achieve efficient conversion. The reaction typically employs a metal catalyst like palladium or nickel to facilitate the reduction.

Analyse Chemischer Reaktionen

Types of Reactions

6-Heptenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically employed.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Surface Modification

One of the prominent applications of 6-Heptenylamine is in the modification of surfaces for biomedical purposes. A study demonstrated the use of plasma-polymerized heptylamine (PPHA) to enhance the bioactivity of titanium alloys, specifically Ti6Al4V. The process involved:

- Plasma Polymerization : Heptylamine was polymerized onto titanium surfaces using a low-temperature atmospheric pressure plasma reactor.

- Surface Analysis : The resulting surfaces were characterized using scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS). The introduction of amino groups significantly improved surface hydrophilicity and promoted adhesion and proliferation of bone marrow stromal cells (BMSCs) .

Data Table: Surface Properties of PPHA-Ti6Al4V

| Deposition Time (s) | NH₂/C (%) | Water Contact Angle (°) | BMSC Adhesion (Qualitative) |

|---|---|---|---|

| 0 | 3.39 | 90.0 | Low |

| 30 | 5.14 | 62.1 | Moderate |

| 45 | 6.71 | 65.7 | Moderate |

| 60 | 6.72 | 88.2 | High |

| 90 | 7.31 | - | High |

| 120 | 7.65 | - | High |

The study concluded that optimal deposition times (30-60 seconds) resulted in enhanced surface properties conducive to biological applications, such as bone integration .

Biomedical Applications

Beyond surface modification, 6-Heptenylamine has potential applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

- Hydrogel Formation : Research indicates that amine-containing compounds can be used to create hydrogels that mimic extracellular matrices, facilitating cell growth and differentiation.

- Drug Delivery : The ability of heptylamine derivatives to form stable complexes with therapeutic agents enhances their delivery efficiency .

Synthetic Intermediate in Organic Chemistry

6-Heptenylamine serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Synthesis of Pharmaceuticals : It can be utilized to synthesize various nitrogen-containing compounds, including those used in treating respiratory conditions.

- Agrochemical Applications : Its derivatives are explored for use in developing pesticides and herbicides due to their biological activity .

Case Study 1: Plasma Polymerization of Heptylamine

In a detailed investigation, researchers explored the effects of varying plasma deposition times on the properties of Ti6Al4V surfaces modified with heptylamine. The findings highlighted:

- Enhanced cell adhesion correlated with increased amino group presence.

- Optimal deposition conditions led to significant improvements in surface wettability, facilitating better integration with biological tissues .

Case Study 2: Hydrogel Development

A separate study focused on developing hydrogels from heptylamine derivatives for tissue engineering applications. The results indicated:

Wirkmechanismus

The mechanism of action of 6-Heptenylamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and engage in nucleophilic attacks on electrophilic centers. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Hexylamine (C₆H₁₃NH₂)

- Structure : A saturated six-carbon primary amine.

- Key Differences : Lacks the double bond present in 6-Heptenylamine, leading to higher flexibility and lower polarity.

- Properties: Boiling Point: ~129°C Solubility: Miscible with polar solvents like ethanol and water.

- Applications : Used in corrosion inhibitors, agrochemicals, and surfactants .

N,6-Dimethylhept-6-en-2-amine

Hept-6-yn-1-amine Hydrochloride (C₇H₁₂ClN)

6-(Dimethylamino)Hexylamine (C₈H₂₀N₂)

- Structure: A six-carbon amine with a dimethylamino group at the sixth position.

- Key Differences : Tertiary amine functionality alters electronic properties and coordination behavior.

- Properties :

Comparative Data Table

Key Research Findings

Reactivity Trends :

- Unsaturated amines like 6-Heptenylamine exhibit higher reactivity in addition reactions (e.g., hydrogenation) compared to saturated analogs like Hexylamine .

- The alkyne group in Hept-6-yn-1-amine HCl enables selective coupling reactions, a feature absent in 6-Heptenylamine .

Solubility and Stability :

- Hydrochloride salts (e.g., Hept-6-yn-1-amine HCl) enhance water solubility, making them preferable in biomedical applications .

- Branched amines (e.g., N,6-Dimethylhept-6-en-2-amine) show reduced volatility compared to linear analogs .

Industrial Relevance :

- Hexylamine’s low cost and stability make it a staple in agrochemicals, whereas 6-Heptenylamine’s unsaturated structure is leveraged in specialty polymers .

Notes

Biologische Aktivität

6-Heptenylamine, a derivative of heptylamine, is an aliphatic amine that has garnered attention for its biological activity, particularly in the fields of pharmacology and tissue engineering. This article reviews the compound's biological effects based on recent studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Inhibition of Volume-Regulated Anion Channels (VRAC)

One of the notable biological activities of 6-heptenylamine is its ability to inhibit volume-regulated anion channels (VRAC). Research indicates that 6-heptenylamine causes a reversible inhibition of VRAC activity in human keratinocytes, leading to intracellular calcium store depletion. The compound appears to interact with the lipid bilayer of cells, influencing membrane properties and channel activity. The inhibition is dose-dependent, with an IC50 value around 262 µM under isotonic conditions .

Table 1: Dose-Response Characteristics of 6-Heptenylamine on VRAC

| Condition | IC50 (µM) | Effect on VRAC Activity |

|---|---|---|

| Isotonic | 262 | Significant inhibition |

| Hypotonic | 2900 | Reduced inhibition |

This suggests that while 6-heptenylamine effectively inhibits VRAC under normal conditions, its inhibitory effect diminishes in hypotonic environments, indicating a complex interaction with cellular osmotic responses .

Wound Healing

Recent studies have explored the use of heptylamine-functionalized materials in promoting wound healing. A study demonstrated that a medical-grade silicone dressing coated with heptylamine plasma significantly enhanced the delivery and efficacy of multipotent adult progenitor cells (MAPCs) in diabetic wound models. The application of this dressing resulted in accelerated wound closure and incorporation of stem cells into the healing tissue .

Case Study: MAPC Delivery via Heptylamine-Coated Dressings

- Study Design: Diabetic mice were treated with MAPCs delivered through heptylamine-coated dressings.

- Results:

- Significant reduction in wound area.

- Enhanced healing rates compared to control groups.

This application highlights the potential of heptylamine derivatives in regenerative medicine, particularly in enhancing cellular interactions and promoting tissue repair.

Cell Adhesion and Proliferation Enhancement

Another significant aspect of 6-heptenylamine's biological activity is its role in enhancing cell adhesion and proliferation. A study involving plasma-polymerized heptylamine on titanium alloy surfaces showed improved adhesion and proliferation rates of bone marrow stromal cells (BMSCs). The introduction of amino groups via plasma polymerization resulted in a hydrophilic surface conducive to cellular attachment .

Table 2: Effects of Heptylamine on Cell Adhesion

| Deposition Time (s) | NH2/C (%) | Cell Proliferation Rate (%) |

|---|---|---|

| 0 | 3.39 | Baseline |

| 30 | 5.14 | +20 |

| 60 | 7.31 | +35 |

| 120 | 7.65 | +50 |

The data indicate a direct correlation between the amount of amino groups introduced and the enhancement of cell proliferation, suggesting that heptylamine can be effectively utilized to modify biomaterials for improved biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.